



# Application Notes and Protocols: 64Cu Labeling of NOTA-Conjugated Peptides

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Compound of Interest		
Compound Name:	p-SCN-Bn-NOTA trihydrochloride	
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## Introduction

Copper-64 ( $^{64}$ Cu) is a highly attractive radionuclide for positron emission tomography (PET) due to its convenient half-life (12.7 hours) and its decay characteristics, which include both positron ( $\beta$ +) and beta ( $\beta$ -) emissions, making it suitable for both imaging and therapeutic applications (theranostics).[1][2] The chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has demonstrated superior properties for stably incorporating  $^{64}$ Cu.[3][4] NOTA-conjugated peptides have shown excellent in vivo stability, leading to high-contrast PET images with low non-specific uptake in tissues like the liver.[3][5][6]

These application notes provide detailed protocols and compiled data for the <sup>64</sup>Cu labeling of NOTA-conjugated peptides, intended to guide researchers in developing novel radiopharmaceuticals for PET imaging and targeted radiotherapy.

## Key Advantages of 64Cu-NOTA Systems

- High Stability: <sup>64</sup>Cu-NOTA complexes exhibit remarkable in vitro and in vivo stability, minimizing the release of free <sup>64</sup>Cu and subsequent accumulation in non-target organs like the liver.[3][5][7]
- Favorable Kinetics: Radiolabeling of NOTA-conjugated peptides with <sup>64</sup>Cu can often be achieved under mild conditions, such as room temperature or slightly elevated temperatures,



with rapid reaction times.[3][8]

- High Specific Activity: The labeling methods allow for the production of <sup>64</sup>Cu-labeled peptides with high specific activity, which is crucial for targeting receptors expressed at low densities.
  [1][8]
- Versatility: The NOTA chelator can be conjugated to a wide variety of peptides targeting different biological markers, enabling broad applications in oncology and other diseases.[4]
   [9]

## **Experimental Data Summary**

The following tables summarize quantitative data from various studies on the <sup>64</sup>Cu labeling of different NOTA-conjugated peptides.

## Table 1: Radiolabeling Efficiency and Specific Activity



Peptide Conjugate	Labeling Conditions	Radiolabeling Yield (%)	Specific Activity	Reference
NOTA-c(RGDfK)	37°C, 15 min, pH 4.5	>90%	>15 MBq/nmol	[8]
NOTA-PEG <sub>2</sub> Nle- CycMSH <sub>hex</sub>	75°C, 1 h, pH 5.4	>90%	2.36 x 10 <sup>4</sup> mCi/ μmol	[10]
NOTA-AocNle- CycMSH <sub>hex</sub>	75°C, 1 h, pH 5.4	>90%	Not Reported	[10]
NOTA-HFn	Room Temp, 15 min	>98.5%	72.96 ± 21.33 GBq/μmol	[11]
NOTA-rituximab	Room Temp, Dilute	95%	Not Reported	[12]
NOTA-NT-20.3	98°C, 30 min, pH 3.5	>95%	5.13 MBq/nmol	[13][14]
NOTA-C225	Room Temp, 20 min, pH 5.5	>95%	5.6 GBq/μmol	[7]
NOTA-8-Aoc- BBN(7-14)NH <sub>2</sub>	Not Specified	≥90%	High	[5]

**Table 2: In Vitro Stability** 



Peptide Conjugate	Condition	Time Point	Stability (% Intact)	Reference
<sup>64</sup> Cu-NOTA-TP- c(RGDfK)	Mouse Plasma, 37°C	48 h Excellent		[1]
<sup>64</sup> Cu-NOTA-HFn	PBS, 37°C	48 h	Good	[11]
<sup>64</sup> Cu-NOTA- rituximab	Serum	48 h	>94%	[12]
<sup>64</sup> Cu-NOTA-NT- 20.3	Human Serum, 37°C	24 h	Stable	[13]
<sup>64</sup> Cu-NOTA- C225	PBS & Human Serum Albumin, 37°C	50 h	Stable	[7]
<sup>64</sup> Cu-C-NE3TA	Rat Serum	48 h	90.5%	[6]
<sup>64</sup> Cu-p-NH <sub>2</sub> -Bn- NOTA	Rat Serum	48 h	97.9%	[6]

Table 3: In Vivo Tumor Uptake (%ID/g)



Peptide Conjugate	Tumor Model	1-2 h p.i.	4 h p.i.	24 h p.i.	Reference
<sup>64</sup> Cu-NOTA- c(RGDfK)	U87MG	~4.0	2.98 ± 0.52	Not Reported	[8]
<sup>64</sup> Cu-NOTA- (PEG) <sub>2</sub> - c(RGDfK)	U87MG	~4.0	2.36 ± 0.31	Not Reported	[8]
<sup>64</sup> Cu-NOTA- PEG <sub>2</sub> Nle- CycMSH <sub>hex</sub>	B16/F10 Melanoma	19.59 ± 1.48	12.83 ± 1.69	8.78 ± 2.29	[10]
64Cu-NOTA- AocNle- CycMSH <sub>hex</sub>	B16/F10 Melanoma	7.71 ± 0.67	5.47 ± 0.52	1.54 ± 0.16	[10]
<sup>64</sup> Cu-NOTA- HFn	C666-1 NPC	1.43 ± 0.23 (at 6h)	Not Reported	Not Reported	[11]
<sup>64</sup> Cu-NOTA- 8-Aoc- BBN(7- 14)NH <sub>2</sub>	PC-3 Prostate	3.58 ± 0.70	Not Reported	Minimal	[5]

# **Experimental Protocols**

# Protocol 1: General <sup>64</sup>Cu Labeling of NOTA-Conjugated Peptides

This protocol is a generalized procedure based on common practices.[8][10] Researchers should optimize parameters for their specific peptide.

#### Materials:

- NOTA-conjugated peptide
- 64CuCl2 in 0.05 0.1 M HCl



- Sodium acetate or Ammonium acetate buffer (0.1 0.5 M, pH 4.5-5.5)
- Metal-free water and reaction vials
- · Heating block or water bath
- EDTA solution (0.5%) for quenching (optional)
- Syringe filters (0.22 μm)
- · Analytical and/or semi-preparative HPLC system with a radioactivity detector
- Radio-TLC system

#### Procedure:

- Preparation:
  - Prepare a stock solution of the NOTA-conjugated peptide in metal-free water (e.g., 1 mg/mL).
  - $\circ$  In a metal-free microcentrifuge tube, add the desired amount of peptide stock solution (e.g., 10  $\mu$ L for 10  $\mu$ g of peptide).
  - $\circ$  Add the acetate buffer to the tube (e.g., 200-300  $\mu$ L). The final pH should be between 4.5 and 5.5.
- · Radiolabeling Reaction:
  - Add the <sup>64</sup>CuCl<sub>2</sub> solution (e.g., 37-74 MBq) to the buffered peptide solution.
  - Vortex the reaction mixture gently.
  - Incubate the reaction at the desired temperature. Common conditions include:
    - Room temperature or 37°C for 15-30 minutes.[7][8]
    - 75°C to 98°C for 30-60 minutes for more challenging conjugations.[10][14]



- Quenching (Optional):
  - To stop the reaction and chelate any unbound <sup>64</sup>Cu, add a small volume of EDTA solution (e.g., 10 μL of 0.5% EDTA) and incubate for 5 minutes.[10]

#### Purification:

- Purify the <sup>64</sup>Cu-labeled peptide using semi-preparative reverse-phase HPLC (RP-HPLC).
- Collect the radioactive fraction corresponding to the labeled peptide.
- For in vivo studies, the collected fraction may need solvent removal (e.g., evaporation of ethanol/acetonitrile) and reformulation in a biocompatible solution like sterile saline or PBS.[8][15]

#### Quality Control:

- Determine the radiochemical purity (RCP) using analytical RP-HPLC and/or radio-TLC.
  The RCP should typically be >95%.
- Calculate the specific activity by dividing the total radioactivity by the total amount of peptide.

## **Protocol 2: In Vitro Serum Stability Assay**

This protocol assesses the stability of the radiolabeled peptide in the presence of serum proteins.[1][8]

#### Procedure:

- Incubate a small amount of the purified <sup>64</sup>Cu-labeled peptide with fresh mouse or human serum at 37°C.
- At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
- Precipitate the serum proteins by adding an equal volume of cold acetonitrile or ethanol.
- Vortex vigorously and then centrifuge at high speed (e.g., 5000-7000 rpm) for 5 minutes.

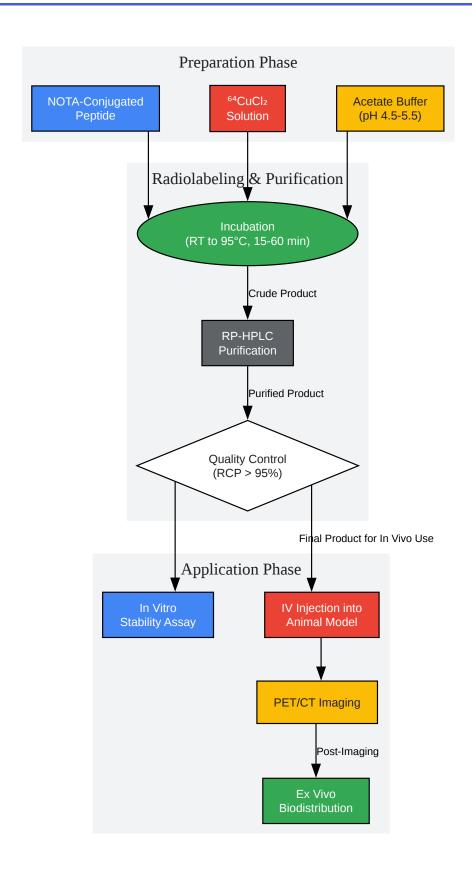


• Collect the supernatant, filter it (0.22 μm), and analyze it by radio-HPLC to determine the percentage of intact radiolabeled peptide versus released <sup>64</sup>Cu or other metabolites.

## **Visualized Workflows**

The following diagrams illustrate the key processes involved in the development and application of <sup>64</sup>Cu-labeled NOTA peptides.

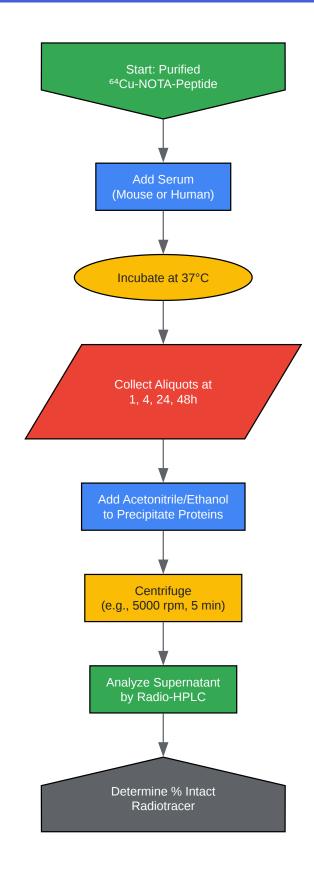




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Caption: Experimental workflow for <sup>64</sup>Cu labeling and evaluation.





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Caption: Protocol for in vitro serum stability analysis.



## Conclusion

The combination of the <sup>64</sup>Cu radionuclide and the NOTA chelator provides a robust platform for the development of peptide-based radiopharmaceuticals. The mild labeling conditions, high stability, and favorable in vivo clearance contribute to high-quality PET imaging agents with theranostic potential. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to utilize this powerful technology in their drug development and molecular imaging programs.

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